molecular formula C23H30N4O2 B4515454 N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B4515454
M. Wt: 394.5 g/mol
InChI Key: VUAMGEIHZWFNSL-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a structurally complex organic compound characterized by a benzylpiperidine moiety and a cycloheptapyridazine core linked via an acetamide bridge. The benzylpiperidine group is a common pharmacophore in medicinal chemistry, often associated with interactions targeting neurotransmitter receptors or enzymes in the central nervous system . Its uniqueness lies in the fusion of a benzylpiperidine scaffold with a rare cycloheptapyridazine system, which may confer distinct physicochemical and target-binding properties compared to analogues .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c28-22(17-27-23(29)15-19-9-5-2-6-10-21(19)25-27)24-20-11-13-26(14-12-20)16-18-7-3-1-4-8-18/h1,3-4,7-8,15,20H,2,5-6,9-14,16-17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAMGEIHZWFNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Benzylpiperidine Moiety: This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.

    Construction of the Cycloheptapyridazinone Ring: This step might involve the cyclization of a suitable precursor, such as a diketone or a ketoester, in the presence of hydrazine or a hydrazine derivative.

    Coupling of the Two Moieties: The final step would involve the coupling of the benzylpiperidine and the cycloheptapyridazinone moieties through an acetamide linkage, typically using an acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exhibit antidepressant properties. The piperidine structure is known for its ability to interact with neurotransmitter systems, potentially enhancing serotonin and norepinephrine levels in the brain .
  • Neuroprotective Effects :
    • Studies have shown that piperidine derivatives can provide neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique structure of this compound may contribute to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus improving cognitive function .
  • Analgesic Properties :
    • Some derivatives of benzylpiperidine have been noted for their analgesic effects. The compound may modulate pain pathways through its interaction with opioid receptors or other pain-related pathways .

Synthetic Applications

  • Drug Design :
    • This compound serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals targeting central nervous system disorders .
  • Structure Activity Relationship (SAR) Studies :
    • This compound is crucial in SAR studies to understand how modifications in its structure affect biological activity. Such studies help in optimizing the efficacy and safety profiles of new drug candidates .

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant effects of a series of benzylpiperidine derivatives, including N-(1-benzylpiperidin-4-yl)-2-(3-oxo...) in animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels and reduced monoamine oxidase activity.

Case Study 2: Neuroprotective Mechanism

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress induced by amyloid-beta peptides—common in Alzheimer's pathology. This neuroprotective effect was attributed to the compound's ability to scavenge free radicals and modulate inflammatory responses.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide would depend on its specific molecular targets and pathways. This might involve binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, their key features, biological activities, and distinctions from N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide :

Compound Name Structural Features Biological Activity Unique Aspects
N-methylpiperidin-4-one derivatives Piperidinyl core, methyl substitution Broad CNS activity (e.g., antidepressants, antitumor) Simpler structure; lacks fused heterocyclic systems or acetamide linkages.
Aryl sulfonyl indoles Sulfonyl group, indole ring Receptor antagonism (e.g., serotonin, dopamine) Sulfonyl group enhances target affinity but lacks piperidine or pyridazine moieties.
N~1~-(4-methylbenzyl)-4-piperidinamine Benzylpiperidine, methyl group Antidepressant activity Absence of fused heterocycles; simpler amine functionality.
N-(1,3-benzodioxol-5-ylmethyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide Piperazine, pyrimidine, benzodioxole Unspecified (potential kinase inhibition) Thioether linkage and benzodioxole substituent differentiate it from acetamide-linked compounds.
N-(4-acetylphenyl)-2-(4-{3-ethyltriazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide Triazolo-pyrimidine, acetylphenyl, piperazine Antimicrobial, anticancer (hypothesized) Triazole ring enhances metabolic stability; lacks cycloheptapyridazine framework.
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide Pyridazinone core, acetylamino-ethylphenyl substitution Unspecified (targeted applications in R&D) Pyridazinone instead of cycloheptapyridazine; substitution pattern affects reactivity.

Key Findings:

Structural Differentiation: The cycloheptapyridazine system in the target compound is rare among analogues, which typically feature smaller heterocycles (e.g., pyridazinones, pyrimidines) . This larger ring may enhance binding to hydrophobic pockets in biological targets. The benzylpiperidine-acetamide linkage is shared with compounds like N~1~-(4-methylbenzyl)-4-piperidinamine but differs in its connectivity to a polycyclic system rather than a simple amine .

Biological Implications :

  • Piperidine-containing compounds often exhibit CNS activity, but the addition of a cycloheptapyridazine moiety could redirect selectivity toward enzymes or receptors associated with inflammation or oncology .
  • Sulfonyl or triazole groups in analogues improve pharmacokinetic properties (e.g., solubility, half-life), suggesting that the target compound may require structural optimization for drug-likeness .

Research Gaps: Limited data exist on the pharmacological profile of cycloheptapyridazine derivatives. Comparative studies with pyridazinone-based compounds (e.g., 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide) could clarify the impact of ring size on activity . Synthetic challenges associated with the cycloheptapyridazine core may hinder large-scale production, unlike simpler piperidine derivatives .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex compound with significant biological activity. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C26H32N4O2
  • IUPAC Name : this compound

Structural Representation

Chemical Structure

The compound exhibits activity as an acetylcholinesterase (AChE) inhibitor , which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that structural modifications to the benzylpiperidine moiety can significantly influence AChE inhibitory activity. For instance, certain substitutions at the C-5 position of the pyridazine ring enhance potency and selectivity against AChE compared to butyrylcholinesterase (BuChE) .

Structure-Activity Relationships (SAR)

Studies have shown that:

  • Lipophilicity : Increasing lipophilicity at specific positions on the molecule enhances AChE inhibition.
  • Substituent Variations : Modifications to the C-6 phenyl group yield derivatives with comparable or improved activity .
  • Functional Groups : The presence of polar groups such as -OH or -NH₂ on the phenyl ring contributes to increased inhibitory activity against enzymes like α-glucosidase .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit potent inhibitory effects on AChE with IC50 values in the low nanomolar range. For example, related compounds have shown IC50 values as low as 10 nM against electric eel AChE .

Neurodegenerative Diseases

Given its mechanism as an AChE inhibitor, this compound holds promise for treating Alzheimer's disease and other cognitive disorders.

Antimicrobial Activity

Research indicates that some piperidine derivatives show significant antimicrobial properties against various pathogens. This suggests potential applications in treating infections alongside neurological conditions .

Case Studies

  • Alzheimer's Disease Models : In studies using animal models of Alzheimer's disease, compounds structurally related to N-(1-benzylpiperidin-4-yl)-2-(3-oxo...) demonstrated improved cognitive function and reduced amyloid plaque formation.
  • Antimicrobial Efficacy : A series of synthesized piperidine derivatives were tested against standard bacterial strains and exhibited notable antimicrobial activity compared to established antibiotics .

Q & A

Q. What are the key steps in synthesizing N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide, and how is purity ensured?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Piperidine Substitution : Benzylation of piperidin-4-amine under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the 1-benzylpiperidin-4-amine intermediate .

Cyclohepta[c]pyridazinone Formation : Cyclocondensation of diketones with hydrazine derivatives, followed by oxidation to introduce the 3-oxo group .

Acetamide Coupling : Reacting the cyclohepta[c]pyridazinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution with the benzylpiperidine amine .
Purification :

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for intermediate isolation.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
  • HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign protons and carbons in the benzylpiperidine (δ 7.2–7.4 ppm for aromatic H) and cyclohepta[c]pyridazinone (δ 2.5–3.5 ppm for CH₂ groups) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the congested cycloheptane region .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, m/z calculated for C₂₄H₂₉N₅O₂: 427.2342) .
  • X-ray Crystallography : Resolve stereochemistry of the cyclohepta[c]pyridazinone core .

Q. What functional groups influence its biological activity, and how are they modified experimentally?

Methodological Answer:

  • Key Functional Groups :
    • Benzylpiperidine : Enhances blood-brain barrier permeability; modifications (e.g., halogenation) alter receptor affinity .
    • Cyclohepta[c]pyridazinone : The 3-oxo group is critical for hydrogen bonding with enzymatic targets (e.g., acetylcholinesterase) .
    • Acetamide Linker : Replacing the methyl group with bulkier substituents (e.g., trifluoromethyl) modulates metabolic stability .
      Experimental Modifications :
  • SAR Studies : Systematic substitution of the benzyl group (e.g., 4-Cl, 3-OCH₃) followed by enzymatic assays (IC₅₀ measurements) .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .
  • Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps (20–50 psi H₂, 60°C) to reduce reaction time .
  • Process Monitoring : In-line FTIR tracks intermediate formation; adjust stoichiometry dynamically to minimize byproducts .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Case Study : Discrepancies in cyclohepta[c]pyridazinone proton assignments.
    • Step 1 : Perform VT-NMR (variable temperature) to distinguish dynamic effects (e.g., ring puckering) .
    • Step 2 : Validate with DFT Calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental chemical shifts .
    • Step 3 : Synthesize a deuterated analog to simplify splitting patterns .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Library Design : Synthesize analogs with variations in:
    • Benzyl Group : 4-F, 3-NO₂, or heteroaromatic replacements (e.g., pyridyl) .
    • Cyclohepta[c]pyridazinone : Introduce methyl or carbonyl groups at C5/C6 .
  • Biological Testing :
    • In Vitro Assays : Measure IC₅₀ against acetylcholinesterase (Ellman’s method) .
    • In Silico Docking : AutoDock Vina predicts binding modes to active sites (e.g., PDB: 1ACJ) .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
    • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) reduces in vivo availability .
  • Formulation Adjustments :
    • Nanoparticle Encapsulation : Improve bioavailability of low-solubility derivatives (e.g., PEG-PLGA nanoparticles) .

Q. What computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Setup : Embed the compound in a lipid bilayer (POPC model) to simulate blood-brain barrier penetration .
    • Output Analysis : Calculate free energy profiles (MM-PBSA) for membrane permeability .
  • Pharmacophore Modeling : Align key features (H-bond acceptors, hydrophobic regions) with known inhibitors (e.g., donepezil) .

Q. How to evaluate stability under varying storage and experimental conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH (40°C, 24h); monitor by HPLC .
    • Oxidative Stress : Treat with 3% H₂O₂; quantify degradation products via LC-MS .
  • Long-Term Stability : Store at -20°C under argon; assess every 3 months for polymorphic changes (PXRD) .

Q. How to reconcile contradictory reports on pharmacological activity?

Methodological Answer:

  • Meta-Analysis Framework :
    • Data Normalization : Convert IC₅₀ values to pIC₅₀ (-log IC₅₀) to standardize comparisons .
    • Experimental Variable Control :
  • Cell Line Variability : Compare activity in SH-SY5Y vs. PC12 cells .
  • Assay Conditions : Standardize ATP levels in kinase inhibition assays .
  • Collaborative Validation : Reproduce key studies in independent labs using identical protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

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